3,4-Dihydroxybenzyl alcohol

Description

Molecular Architecture and Stereochemical Features

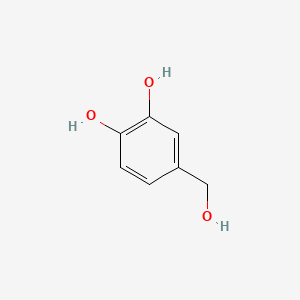

The molecular architecture of 3,4-Dihydroxybenzyl alcohol is defined by its molecular formula C7H8O3 and molecular weight of 140.14 grams per mole. The compound features a benzene ring substituted with two hydroxyl groups at positions 3 and 4, along with a hydroxymethyl group attached to the aromatic system. The International Union of Pure and Applied Chemistry name for this compound is 4-(hydroxymethyl)benzene-1,2-diol, which accurately reflects its structural composition.

The stereochemical analysis reveals that this compound is an achiral molecule with no defined stereocenters. The Simplified Molecular Input Line Entry System representation shows the connectivity as OCC1=CC=C(O)C(O)=C1, illustrating the arrangement of functional groups within the molecular framework. The compound exists as a planar aromatic system with the hydroxyl groups capable of forming intramolecular and intermolecular hydrogen bonds, significantly influencing its physical properties and molecular interactions.

The International Chemical Identifier provides detailed structural information through its systematic representation: InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2. This identifier confirms the presence of three oxygen atoms within the molecular structure, corresponding to the two phenolic hydroxyl groups and one primary alcohol group. The InChI Key PCYGLFXKCBFGPC-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical information retrieval.

Properties

IUPAC Name |

4-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGLFXKCBFGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192260 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3897-89-0 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3897-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxybenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Borohydride Reduction of Aldehydes

Sodium borohydride (NaBH₄) is widely employed for reducing aldehydes to primary alcohols under mild conditions. In the context of 3,4-DHBA synthesis, this method typically starts with protected or substituted benzaldehyde derivatives. For example, 3,4-dimethoxybenzaldehyde undergoes reduction with NaBH₄ in methanol to yield 3,4-dimethoxybenzyl alcohol, which is subsequently deprotected to 3,4-DHBA. A representative procedure involves dissolving 0.97 g (6 mmol) of 3,4-dimethoxybenzaldehyde in 50 mL methanol, followed by gradual addition of 0.35 g (9.2 mmol) NaBH₄. After overnight stirring, methanol is evaporated, and the product is extracted with dichloromethane, yielding 82% pure 3,4-dimethoxybenzyl alcohol.

A patented approach utilizes 3,4-dibenzyloxybenzylglyoxal as the starting material. Reaction with 3,4,5-trimethoxyphenethylamine in ethanol-dioxane, followed by NaBH₄ reduction, produces a-(3,4,5-trimethoxyphenethylaminomethyl)-3,4-dibenzyloxybenzyl alcohol hydrochloride. Subsequent deprotection yields 3,4-DHBA with an overall yield of 72%.

Key Reaction Conditions:

Reductive Amination and Derivatives

Reductive amination strategies combine amine intermediates with carbonyl compounds. In one patent, 3,4-dibenzyloxybenzylglyoxal reacts with 3,4,5-trimethoxyphenethylamine to form an imine intermediate, which is reduced using NaBH₄ to yield a secondary alcohol. This method requires meticulous control of reaction pH and temperature to prevent over-reduction or side reactions.

Biosynthetic Pathways

Metabolic Engineering in Escherichia coli

Recent advances in synthetic biology enable microbial production of 3,4-DHBA. Engineered E. coli strains expressing the 3-dehydroshikimate (3-DHS) pathway convert glycerol to 3,4-DHBA via endogenous enzymes. In a landmark study, strain YMC02 produced 548.8 mg/L 3,4-DHBA in 96 hours by overexpressing aroZ (dehydroquinate dehydratase) and aroY (protocatechuate decarboxylase).

Optimization Strategies:

-

SAM Regeneration: Co-expression of luxS and mtn (involved in S-adenosylmethionine recycling) increased vanillyl alcohol titers by 40%.

-

Fermentation Conditions: pH control (6.8–7.2) and dissolved oxygen (>30%) are critical for maximizing yield.

Electrochemical Synthesis

Electrochemical reduction of 3,4-dihydroxybenzoic acid in dilute sulfuric acid offers a green alternative. This method avoids hazardous reagents and generates 3,4-DHBA through direct electron transfer at the cathode. While patent CN105884580A focuses on 3,5-DHBA synthesis, analogous conditions (0.5 M H₂SO₄, 2 V potential) are applicable to the 3,4-isomer.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| NaBH₄ Reduction | High yield (72–82%), mild conditions | Requires protective groups | Laboratory |

| Biosynthesis | Sustainable, no toxic byproducts | Low titer (548 mg/L), long cycle | Industrial |

| Electrochemical | Solvent-free, energy-efficient | Limited substrate compatibility | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: When oxidized, this compound can form 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid.

Major Products Formed:

Oxidation: 3,4-Dihydroxybenzaldehyde, 3,4-Dihydroxybenzoic acid.

Reduction: 3,4-Dihydroxybenzylamine.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

3,4-Dihydroxybenzyl alcohol serves as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals. Its phenolic structure allows it to participate in numerous chemical reactions, including oxidation and substitution reactions .

Biology

In biological research, this compound is investigated for its antioxidant properties. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress. It interacts with various enzymes such as phenoloxidase and p-hydroxybenzoate hydroxylase, influencing cellular processes like gene expression and cell signaling pathways .

Medicine

The potential therapeutic applications of this compound are significant:

- Anti-inflammatory Properties : It has been shown to reduce inflammation in various models.

- Antimicrobial Activity : Exhibits effectiveness against certain pathogens.

- Oxidative Stress Management : Investigated for treating conditions related to oxidative stress, such as cardiovascular diseases and metabolic disorders .

Industrial Applications

In the industrial sector, this compound is employed in:

- Polymer Production : Used as an intermediate in the synthesis of polymers and resins.

- Dyes and Pigments Manufacturing : Acts as a precursor for various dye compounds .

Case Study 1: Antioxidant Activity

A study demonstrated the antioxidant capacity of this compound through its ability to scavenge free radicals in vitro. The compound was effective in reducing oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

Research on animal models indicated that administration of this compound reduced markers of inflammation significantly compared to control groups. This suggests its potential role in managing inflammatory diseases .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for pharmaceuticals |

| Biology | Antioxidant Research | Scavenges free radicals |

| Medicine | Anti-inflammatory | Reduces inflammation markers |

| Industry | Polymer Production | Intermediate in resin synthesis |

| Synthesis Method | Description | Yield |

|---|---|---|

| Reduction | Sodium borohydride or lithium aluminum hydride used for conversion from aldehyde | High |

| Catalytic Hydrogenation | Preferred industrial method for high yield and cost-effectiveness | Very High |

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzyl alcohol primarily involves its antioxidant activity. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage . Additionally, it can modulate the activity of various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Key Research Findings

Enzymatic Specificity: COMT’s methylation of DHBAlc is substrate-specific; vanillyl alcohol cannot revert to DHBAlc due to methoxy group stability .

Quinone Methide Reactivity: DHBAlc-derived quinone methides are more reactive than o-quinones, enabling rapid polymerization or adduct formation .

Structural Influence on Activity : Meta-hydroxyls (3,5-DHBAlc) reduce antioxidant efficacy compared to para-substituted DHBAlc .

Biological Activity

3,4-Dihydroxybenzyl alcohol (DHBA), also known as protocatechuic alcohol, is a compound of significant interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its role as a precursor in various biochemical pathways, its antioxidant properties, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a catechol derivative. Its structure features two hydroxyl groups on the benzene ring, which are crucial for its biological activity.

1. Antioxidant Activity

Research has demonstrated that DHBA exhibits potent antioxidant properties. It effectively scavenges free radicals and reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that DHBA can reduce oxidative stress by neutralizing free radicals such as DPPH and ONOO⁻ .

2. Inhibition of Xanthine Oxidase

DHBA has been identified as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. A study indicated that DHBA possesses mixed-type inhibition of XO activity, similar to the clinically used drug allopurinol . This suggests that DHBA could be explored as a therapeutic agent for managing hyperuricemia.

3. Role in Sclerotization

In entomology, DHBA serves as a precursor for the sclerotization process in insects, particularly in the formation of oothecae (egg cases) in cockroaches. It is involved in the biosynthesis of phenolic compounds necessary for the hardening of these structures . The synthesis occurs through the oxidation of tyrosine to tyramine, followed by further transformations leading to DHBA.

Case Study 1: Antioxidant Effects in Neuroprotection

A study investigated the neuroprotective effects of DHBA against oxidative stress-induced neuronal cell death. The results showed that treatment with DHBA significantly reduced cell death and improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study 2: Xanthine Oxidase Inhibition in Hyperuricemia Models

In animal models of hyperuricemia induced by allantoxanamide, administration of DHBA resulted in a significant reduction in serum uric acid levels compared to control groups. This effect was comparable to that observed with allopurinol treatment, highlighting DHBA's potential as a natural alternative for managing hyperuricemia .

Research Findings Summary

Q & A

Q. Can computational models predict its reactivity in novel synthetic or biological contexts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.